molecular formula C11H13NO4 B153950 4,5,6-Trimethoxy-3-indolinone CAS No. 220418-02-0

4,5,6-Trimethoxy-3-indolinone

Cat. No. B153950
M. Wt: 223.22 g/mol
InChI Key: AFUYWKSYOZSAEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6-Trimethoxy-3-indolinone is a chemical compound that falls under the category of indole derivatives . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Molecular Structure Analysis

The molecular structure of 4,5,6-Trimethoxy-3-indolinone can be obtained from its structure data file (SDF/MOL File), which contains information about the atoms, bonds, connectivity, and coordinates of the molecule .


Chemical Reactions Analysis

While specific chemical reactions involving 4,5,6-Trimethoxy-3-indolinone are not detailed, indole derivatives are known to undergo a variety of reactions. For instance, N-arylindole imines derived from a similar compound, 4,5,6-trimethoxy-2,3-diphenyl-1H-indole-7-carbaldehyde, have been synthesized and evaluated for gastroprotective activity .

Safety And Hazards

Safety data sheets suggest that exposure to 4,5,6-Trimethoxy-3-indolinone should be avoided. If inhaled or contacted with skin or eyes, immediate medical attention is required .

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The gastroprotective potential of indole imines, derived from a similar compound, has been studied, suggesting potential future directions for 4,5,6-Trimethoxy-3-indolinone .

properties

IUPAC Name

4,5,6-trimethoxy-1,2-dihydroindol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-14-8-4-6-9(7(13)5-12-6)11(16-3)10(8)15-2/h4,12H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUYWKSYOZSAEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=O)CNC2=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6-Trimethoxyindolin-3-one

Synthesis routes and methods

Procedure details

Compound (9) was synthesized from (8) in the same manner as described for the synthesis of (6) using 2-amino-4,5,6-trimethoxy-a-chloroacetophenone (1.05 g, 4.0 n-mmol), K2CO3 (838 mg, 6.1 mmol), a little KI, and dry acetone (50 ml). Purification by column chromatography (eluent: CH2Cl2/MeOH: 9/1) afforded (9) (190 mg, 21%) as red crystals.
[Compound]
Name
( 8 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2-amino-4,5,6-trimethoxy-a-chloroacetophenone
Quantity
1.05 g
Type
reactant
Reaction Step Three
Name
Quantity
838 mg
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Yield
21%

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